molecular formula C17H29NO2 B5152712 N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine

N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine

Cat. No.: B5152712
M. Wt: 279.4 g/mol
InChI Key: GJSNFIVZUBEBIU-UHFFFAOYSA-N
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Description

N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine is an organic compound that belongs to the class of amines This compound features a complex structure with a phenoxy group, an ethoxy group, and a butan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-propan-2-ylphenol with an appropriate ethylene oxide derivative to form the phenoxy intermediate.

    Ethoxylation: The phenoxy intermediate undergoes ethoxylation to introduce the ethoxy groups.

    Amination: The final step involves the reaction of the ethoxylated intermediate with butan-1-amine under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Systems: Employing continuous flow systems for large-scale production to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various alkyl or aryl groups.

Scientific Research Applications

N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes such as metabolism or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-1-amine
  • N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]butan-1-amine
  • N-[2-[2-(3-isopropylphenoxy)ethoxy]ethyl]butan-1-amine

Uniqueness

N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2/c1-4-5-9-18-10-11-19-12-13-20-17-8-6-7-16(14-17)15(2)3/h6-8,14-15,18H,4-5,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSNFIVZUBEBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=CC(=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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